N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoxazole and thiadiazole rings, followed by the introduction of the thioether and carboxamide groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure features a balance of polar (carboxamide) and nonpolar (isoxazole and thiadiazole) regions, which could influence its solubility and reactivity. The presence of aromatic rings (isoxazole and thiadiazole) may also contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thioether might be oxidized. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For instance, the balance of polar and nonpolar regions could affect its solubility in different solvents. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed methods for synthesizing novel derivatives of thiadiazoles and thiohydantoins, highlighting the chemical versatility and potential for generating compounds with diverse biological activities. The synthesis involves mild conditions and selective reactions, demonstrating the compound's utility in chemical synthesis (Balya et al., 2008).
- A study on benzimidazole derivatives bearing acidic heterocycles as tetrazole bioisosteres explored the synthesis and angiotensin II receptor antagonistic activities, indicating the compound's relevance in designing bioactive molecules (Kohara et al., 1996).
Biological Activities
- Microwave-assisted synthesis was used to create Schiff’s bases containing a thiadiazole scaffold, which were evaluated for anticancer activity against a panel of human cancer cell lines. This research indicates the compound's potential as a lead for developing new anticancer agents (Tiwari et al., 2017).
- Another study focused on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's application in creating new antibiotics or treatments for infections (Başoğlu et al., 2013).
Methodological Advances
- The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides offers a convenient method for preparing these compounds, highlighting the compound's role in facilitating chemical synthesis processes (Takikawa et al., 1985).
- Research into Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives with isoxazole-3-carboxamide demonstrates the compound's utility in selective and efficient chemical transformations, important for developing new synthetic methodologies (Pasunooti et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S2/c1-9-6-12(22-25-9)14(24)19-15-20-21-16(27-15)26-8-13(23)18-7-10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMASZIHXQRPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.